1,5-Naphthyridin-3-ol (CAS: 14756-78-6) is a specialized bicyclic heteroaromatic building block characterized by a 1,5-naphthyridine core and a strategically positioned hydroxyl group at the 3-position. In pharmaceutical procurement and medicinal chemistry workflows, this compound is primarily sourced as a critical intermediate for the synthesis of advanced therapeutics, including azetidinyl ketolides, Aurora kinase inhibitors, and tricyclic gyrase inhibitors [1]. Unlike simpler mono-nitrogen or unsubstituted bicyclic systems, the 1,5-nitrogen placement combined with the 3-hydroxyl handle provides a distinct physicochemical profile, offering an essential cross-coupling site while fundamentally altering the hydrogen bonding, pKa, and metabolic stability of downstream active pharmaceutical ingredients (APIs) .
Substituting 1,5-Naphthyridin-3-ol with generic bioisosteres—such as unsubstituted 1,5-naphthyridine, 1,8-naphthyridine, or standard quinolinols—routinely fails in advanced drug discovery due to severe downstream metabolic liabilities. While these alternatives may appear structurally similar and offer comparable in vitro target binding, they lack the specific electron-withdrawing and steric properties imparted by the 3-hydroxyl group on the 1,5-naphthyridine scaffold[1]. For example, utilizing an unsubstituted 1,5-naphthyridine or 1,8-naphthyridine precursor in basic amine drug synthesis leads to APIs with unacceptably high hepatic extraction ratios (ER) and severe CYP3A time-dependent inactivation (TDI), ultimately resulting in hepatotoxicity and clinical failure[1]. Procurement of the exact 3-hydroxy-1,5-naphthyridine building block is therefore a strict requirement to bypass Aldehyde Oxidase (AO) turnover and ensure the metabolic viability of the final product.
When selecting a heterocyclic core for basic amine therapeutics (e.g., ketolides), the choice of precursor dictates downstream metabolic clearance. APIs synthesized using the 3-hydroxy-1,5-naphthyridine building block demonstrated a hepatic extraction ratio (ER) of <0.3. In direct head-to-head comparisons, APIs derived from the unsubstituted 1,5-naphthyridine analog exhibited a poor ER of 0.7, while those from the 1,8-naphthyridine analog showed an ER of 0.6[1].
| Evidence Dimension | Hepatic Extraction Ratio (ER) |
| Target Compound Data | ER < 0.3 |
| Comparator Or Baseline | ER = 0.7 (unsubstituted 1,5-naphthyridine) and ER = 0.6 (1,8-naphthyridine) |
| Quantified Difference | >50% reduction in hepatic extraction ratio |
| Conditions | In vitro hepatic turnover assay for azetidinyl ketolide derivatives |
Procuring this specific hydroxylated precursor is critical for medicinal chemists to minimize first-pass hepatic clearance and avoid hepatotoxicity in final drug candidates.
Time-dependent inactivation (TDI) of CYP3A isoforms is a major cause of drug-drug interactions that forces the abandonment of otherwise potent drug candidates. Incorporating 1,5-Naphthyridin-3-ol into the API scaffold effectively mitigates this liability, yielding a TDI shift of ≤2-fold. Conversely, utilizing the unsubstituted 1,5-naphthyridine baseline results in a severe 5-fold TDI shift[1].
| Evidence Dimension | CYP3A Time-Dependent Inactivation (TDI) shift |
| Target Compound Data | ≤2-fold shift |
| Comparator Or Baseline | 5-fold shift (unsubstituted 1,5-naphthyridine analog) |
| Quantified Difference | 60% reduction in CYP3A TDI shift |
| Conditions | In vitro CYP3A inactivation assay |
Selecting this specific core prevents late-stage clinical failure by ensuring the downstream API does not trigger severe CYP-mediated drug-drug interactions.
Nitrogen-rich heterocycles are frequently susceptible to rapid metabolism by Aldehyde Oxidase (AO), complicating dosing and in vivo efficacy. The 3-hydroxy-1,5-naphthyridine scaffold has been proven to exhibit no AO turnover, distinguishing it from other polar heterocyclic bioisosteres (such as certain benzimidazoles or quinolines) that often suffer from rapid AO-mediated clearance[1].
| Evidence Dimension | Aldehyde Oxidase (AO) turnover |
| Target Compound Data | No turnover observed |
| Comparator Or Baseline | Rapid turnover in standard susceptible nitrogen heterocycles |
| Quantified Difference | Complete elimination of AO liability |
| Conditions | In vitro Aldehyde Oxidase metabolic assay |
This compound provides a metabolically stable alternative for drug discovery programs struggling with AO-mediated clearance of their heterocyclic leads.
Directly downstream of its documented metabolic stability profile, 1,5-Naphthyridin-3-ol is a highly suitable building block for basic amine antibiotics. It is specifically procured to synthesize azetidinyl ketolides where hepatotoxicity, high hepatic extraction ratios, and CYP3A inhibition must be minimized[1].
This compound serves as a critical intermediate for the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde. This downstream derivative is an essential building block for developing highly selective Aurora kinase A and B inhibitors, as well as novel antimalarial agents .
1,5-Naphthyridin-3-ol is heavily utilized in cross-coupling reactions (e.g., Suzuki and Stille couplings) to construct tricyclic DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) inhibitors, providing a robust, metabolically stable core for targeting multidrug-resistant bacterial infections [2].